3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-13-18(14(2)28-22-13)29(26,27)24-11-9-23(10-12-24)19-17-15-5-3-4-6-16(15)21-25(17)8-7-20-19/h7-8H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMGQUPNADQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoxazole ring and a sulfonamide moiety linked to a tetrahydropyrazino-indazole derivative. Its molecular formula can be derived from the components of its structure:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.48 g/mol
The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Studies indicate that it exhibits the following activities:
- Receptor Antagonism : The compound acts as an antagonist at specific neurotransmitter receptors, including adenosine receptors which are implicated in various neurological conditions .
- Monoamine Oxidase Inhibition : It has been identified as a monoamine oxidase B inhibitor, suggesting potential use in treating neurodegenerative diseases such as Parkinson's disease .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound showed significant antidepressant-like effects, which may be attributed to enhanced serotonergic and noradrenergic neurotransmission.
- Anti-inflammatory Properties : The compound also displayed anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators in immune cells .
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against resistant strains suggests potential as a new class of antibiotics. Research indicates that it disrupts bacterial cell wall synthesis and inhibits protein synthesis .
Neurological Applications
There is emerging evidence supporting the use of this compound in treating neurological disorders. It acts as a modulator of neurotransmitter systems and shows promise in alleviating symptoms associated with anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Case Study 1: Anticancer Efficacy
In a preclinical study published in Cancer Research, 3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole was tested on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than existing treatments .
Case Study 2: Antimicrobial Activity
A study conducted by researchers at the University of Medicine evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to those of conventional antibiotics .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern critically influences activity and physicochemical properties. Key analogs include:
Key Observations :
- Compound 18c’s thioether linkage may improve metabolic stability over sulfonamides but could reduce solubility .
Pharmacological and Physicochemical Properties
- Bioactivity: Indazole derivatives (e.g., ’s 3-(4-pyridyl)-4,5-dihydro-1H-benzo[g]indazole) exhibit antitumor and anti-HIV activities, suggesting the target compound’s tetrahydropyrazinoindazol group may confer similar properties .
- Solubility : The sulfonyl group enhances solubility, but the bulky indazol moiety may counteract this effect compared to simpler analogs like Compound 6 .
- Stability : Thioether-containing analogs (e.g., 18c) may resist oxidative degradation better than sulfonamides but could pose synthetic challenges .
Crystallographic and Conformational Insights
- ’s indazole derivative exhibits a dihedral angle of 29.13° between pyridine and pyrazole rings, influencing intermolecular interactions . Similar conformational analysis of the target compound could clarify its binding modes.
Q & A
Q. Q1: What are the recommended synthetic strategies for preparing 3,5-dimethylisoxazole derivatives with sulfonyl-piperazine moieties?
A: The synthesis of such compounds typically involves multi-step reactions. For example, the sulfonylation of a piperazine intermediate (e.g., 7,8,9,10-tetrahydropyrazinoindazole) with a 3,5-dimethylisoxazole-4-sulfonyl chloride precursor can yield the target compound. Key steps include:
- Nucleophilic substitution at the piperazine nitrogen using sulfonyl chlorides under inert conditions (e.g., dry THF, 0–5°C).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization by H/C NMR (e.g., δ 2.35 ppm for methyl groups on isoxazole) and ESI-MS (expected [M+Na] ~450–500 m/z range) .
Q. Q2: How should researchers validate the structural integrity of this compound during synthesis?
A: Use a combination of analytical techniques:
- NMR spectroscopy to confirm substitution patterns (e.g., sulfonyl group integration at δ 3.5–4.0 ppm for piperazine protons).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., error < 2 ppm).
- HPLC purity analysis (C18 column, acetonitrile/water + 0.1% TFA) with retention time () matching standards .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or regioselectivity .
Advanced Research Questions
Q. Q3: How can researchers optimize reaction conditions for introducing the tetrahydropyrazinoindazole moiety?
A: Apply Design of Experiments (DoE) methodologies:
- Factor screening (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical parameters.
- Response surface modeling (e.g., central composite design) to maximize yield and minimize byproducts. For example, elevated temperatures (80–100°C) in DMF may enhance coupling efficiency but risk decomposition .
- Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. Q4: What strategies address contradictions in biological activity data for structurally similar analogs?
A: Conduct systematic SAR/SPR studies :
- Pharmacophore mapping (e.g., using Schrödinger’s Phase) to identify essential functional groups (e.g., sulfonyl group for target binding).
- Free-energy perturbation (FEP) simulations to quantify binding affinity differences caused by substituent variations (e.g., methyl vs. cyclopropyl groups) .
- Dose-response assays across multiple cell lines to rule out off-target effects .
Q. Q5: How can computational tools enhance the design of derivatives targeting specific receptors?
A: Leverage molecular modeling pipelines :
- Docking studies (AutoDock Vina, Glide) to predict binding poses in silico.
- Molecular dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME, pkCSM) to prioritize derivatives with favorable pharmacokinetic profiles .
Q. Q6: What methodologies ensure reproducibility in scaled-up syntheses of this compound?
A: Implement process analytical technology (PAT) :
Q. Q7: How should researchers handle conflicting spectroscopic data during structural elucidation?
A: Perform multi-technique cross-validation :
- 2D NMR experiments (HSQC, HMBC) to resolve overlapping signals.
- Isotopic labeling (e.g., N piperazine) to track nitrogen connectivity.
- Comparative analysis with literature analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, CAS 1820734-50-6) to identify consistent spectral features .
Methodological and Safety Considerations
Q. Q8: What safety protocols are critical when working with sulfonylated heterocycles?
A: Follow hazard mitigation strategies :
Q. Q9: How can researchers manage large datasets from SAR studies effectively?
A: Adopt data management platforms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
